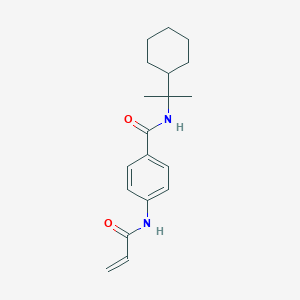

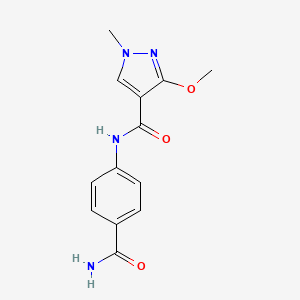

![molecular formula C6H12N2O3 B2969751 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid CAS No. 953739-05-4](/img/structure/B2969751.png)

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid” is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . It is also known by other names such as “2-methyl-2-(3-methylureido)propanoicacid” and "Alanine, 2-methyl-N-[(methylamino)carbonyl]-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact 3D structure of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 390.4±25.0 °C and its predicted density is 1.169±0.06 g/cm3 . The predicted pKa value is 4.28±0.10 .Aplicaciones Científicas De Investigación

Carbamate Formation in AMP Systems

An experimental study on carbamate formation in the AMP (2-amino-2-methyl-1-propanol) system at different CO2 loadings and temperatures was conducted. This study, utilizing nuclear magnetic resonance (NMR) spectroscopy, indicated that the main species in this system are AMP/AMPH+, AMPCO2−, and HCO3−/CO32−. The findings suggest a weak temperature dependence of carbamate formation in the range tested (25–45°C), offering insights into the stability and formation processes of carbamates in AMP systems, which is relevant to the understanding and optimization of carbamate-based processes in chemical engineering and environmental applications (Ciftja, Hartono, & Svendsen, 2014).

AMP in Metalworking Fluids

2-Amino-2-methyl-1-propanol (AMP) has been reported for its use as an emulsifying agent and pH adjuster in cosmetics, as well as a dispersing agent in paints and a corrosion inhibitor in metalworking fluids. Despite its utility, attention has been drawn to its potential for causing skin irritation and contact dermatitis, highlighting the importance of understanding the safety and health implications of AMP in industrial and consumer products (Geier, Forkel, Heetfeld, Lessmann, & Buhl, 2019).

Bioavailability of BMAA in Primates

Research on 2-Amino-3-(methylamino)-propanoic acid (BMAA), a low potency excitatory amino acid, assessed its oral bioavailability in cynomolgous monkeys. The study found that a significant portion (80%) of administered BMAA was absorbed into the systemic circulation, suggesting high oral bioavailability. This research contributes to the understanding of BMAA's potential toxicological impact and its mechanisms of absorption in biological systems (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).

Synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate

An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, was described. This work highlights the methodological advancements in the synthesis of biologically active compounds, contributing to the development of new pharmaceuticals (Zhong, Cohen, Abdel-Magid, Kenney, Maryanoff, Shah, Villani, Zhang, & Zhang, 1999).

Recovery of Propionic Acid by Reactive Extraction

A study focused on the recovery of propionic acid from aqueous phase by reactive extraction using quaternary amine (Aliquat 336) in various diluents. This research is pertinent to the field of chemical engineering, particularly in the design and optimization of processes for the recovery of carboxylic acids from fermentation broths, demonstrating the application of reactive extraction techniques in the downstream processing of biochemical products (Keshav, Chand, & Wasewar, 2009).

Propiedades

IUPAC Name |

2-methyl-2-(methylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-6(2,4(9)10)8-5(11)7-3/h1-3H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULRPXJUYUTDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

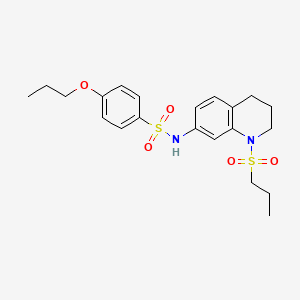

![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)

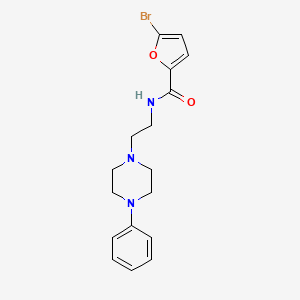

![Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B2969672.png)

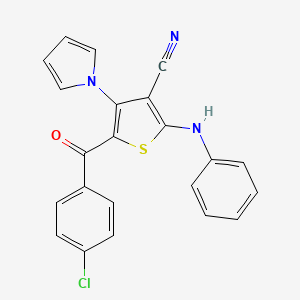

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2969680.png)

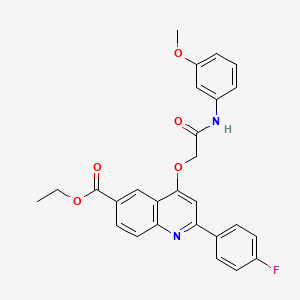

![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)